2,2-dimethyltetrahydro-2H-pyran-4-carbothioamide 2,2-dimethyltetrahydro-2H-pyran-4-carbothioamide
Brand Name: Vulcanchem
CAS No.: 84125-26-8
VCID: VC5979065
InChI: InChI=1S/C8H15NOS/c1-8(2)5-6(7(9)11)3-4-10-8/h6H,3-5H2,1-2H3,(H2,9,11)
SMILES: CC1(CC(CCO1)C(=S)N)C
Molecular Formula: C8H15NOS
Molecular Weight: 173.27

2,2-dimethyltetrahydro-2H-pyran-4-carbothioamide

CAS No.: 84125-26-8

Cat. No.: VC5979065

Molecular Formula: C8H15NOS

Molecular Weight: 173.27

* For research use only. Not for human or veterinary use.

2,2-dimethyltetrahydro-2H-pyran-4-carbothioamide - 84125-26-8

Specification

CAS No. 84125-26-8
Molecular Formula C8H15NOS
Molecular Weight 173.27
IUPAC Name 2,2-dimethyloxane-4-carbothioamide
Standard InChI InChI=1S/C8H15NOS/c1-8(2)5-6(7(9)11)3-4-10-8/h6H,3-5H2,1-2H3,(H2,9,11)
Standard InChI Key CALPJUFDEFFSDI-UHFFFAOYSA-N
SMILES CC1(CC(CCO1)C(=S)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name is 2,2-dimethyloxane-4-carbothioamide, reflecting its tetrahydropyran backbone and functional groups. Key properties include:

PropertyValue
Molecular FormulaC₈H₁₅NOS
Molecular Weight173.27 g/mol
CAS Number84125-26-8
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The carbothioamide group (-C(S)NH₂) distinguishes it from its carboxylic acid analog (CAS No. 52916-16-2), which has a -COOH group instead . This substitution impacts polarity, hydrogen-bonding capacity, and potential biological interactions.

Synthesis and Preparation

Synthetic Pathways

The primary synthesis route involves derivatizing 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid or its precursors. A common method includes:

  • Activation of the Carboxylic Acid: Treatment with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Thioamide Formation: Reaction with ammonium thiocyanate (NH₄SCN) or primary/secondary amines to introduce the -C(S)NH₂ group.

This approach mirrors strategies used for analogous compounds, though specific reaction conditions (e.g., temperature, solvent) remain undocumented for this molecule.

Comparative Synthesis with Carboxylic Acid Analog

The carboxylic acid analog (CAS No. 52916-16-2) is synthesized via a multi-step process starting from ethyl bromide, involving Sonogashira coupling, Kucherov hydration, Darzens reaction, and oxidation . Key steps include:

  • Kucherov Reaction: Hydration of alkynes to ketones using mercury-based catalysts.

  • Oxidation: Conversion of aldehydes to carboxylic acids using potassium permanganate .
    While these methods are well-established for the carboxylic acid, adapting them for the carbothioamide would require substituting oxidation steps with thiourea or phosphorus pentasulfide (P₄S₁₀) treatments.

Physicochemical Properties

Spectral Data

No experimental NMR, IR, or mass spectra have been published. Theoretical predictions suggest:

  • ¹H NMR: Signals for methyl groups (δ ~1.2–1.4 ppm), tetrahydropyran protons (δ ~3.5–4.0 ppm), and NH₂ protons (δ ~6.0–7.0 ppm).

  • IR: Stretching vibrations for C=S (~1200 cm⁻¹) and N-H (~3300 cm⁻¹).

Comparison with Related Compounds

CompoundFunctional GroupKey Applications
2,2-Dimethyltetrahydro-2H-pyran-4-carbothioamide-C(S)NH₂Potential catalysis, pharma
2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid-COOHPharma intermediates

The carboxylic acid analog has a higher polarity (logP ~1.2) compared to the carbothioamide (estimated logP ~2.5), affecting bioavailability and solubility .

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Current methods lack yield and purity data.

  • Biological Profiling: No in vitro or in vivo studies exist to confirm hypothesized activities.

  • Toxicity: Safety profiles remain uncharacterized.

Recommended Studies

  • Structure-Activity Relationships (SAR): Modify the thioamide group to assess impact on bioactivity.

  • Catalytic Applications: Screen metal complexes for Suzuki-Miyaura or Heck reactions.

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